molecular formula C19H19NO5 B2898785 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid CAS No. 1701501-40-7

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid

Cat. No.: B2898785
CAS No.: 1701501-40-7
M. Wt: 341.363
InChI Key: VGNKGCLTXGABKX-UHFFFAOYSA-N
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Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid is an alanine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid typically involves the protection of the amino group of alanine with the fluorenylmethoxycarbonyl (Fmoc) groupThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) .

Industrial Production Methods

The use of automated peptide synthesizers and large-scale reactors may be employed to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohol derivatives .

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. It influences the secretion of anabolic hormones and provides fuel during exercise, which helps in preventing exercise-induced muscle damage .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-17(18(21)22)10-20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNKGCLTXGABKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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